Cas no 944887-89-2 (4-(Cyclopropylcarbamoyl)methoxybenzene-1-sulfonyl chloride)

4-(Cyclopropylcarbamoyl)methoxybenzene-1-sulfonyl chloride is a specialized sulfonyl chloride derivative used as a key intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-based compounds. Its cyclopropylcarbamoyl moiety enhances reactivity and selectivity, making it valuable for constructing complex molecular architectures. The compound is characterized by its high purity and stability under controlled conditions, ensuring reliable performance in coupling reactions. Its structural features facilitate efficient functionalization of aromatic systems, offering versatility in pharmaceutical and agrochemical applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture. This reagent is particularly useful for researchers requiring precise sulfonylation in synthetic pathways.
4-(Cyclopropylcarbamoyl)methoxybenzene-1-sulfonyl chloride structure
944887-89-2 structure
Product Name:4-(Cyclopropylcarbamoyl)methoxybenzene-1-sulfonyl chloride
CAS No:944887-89-2
MF:C11H12ClNO4S
MW:289.735280990601
MDL:MFCD09754843
CID:4666668
PubChem ID:17609345
Update Time:2025-06-14

4-(Cyclopropylcarbamoyl)methoxybenzene-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonyl chloride, 4-[2-(cyclopropylamino)-2-oxoethoxy]-
    • 4-[(Cyclopropylcarbamoyl)methoxy]benzene-1-sulfonyl chloride
    • 4-(Cyclopropylcarbamoyl)methoxybenzene-1-sulfonyl chloride
    • MDL: MFCD09754843
    • Inchi: 1S/C11H12ClNO4S/c12-18(15,16)10-5-3-9(4-6-10)17-7-11(14)13-8-1-2-8/h3-6,8H,1-2,7H2,(H,13,14)
    • InChI Key: MPAHSYNRTQOSNY-UHFFFAOYSA-N
    • SMILES: C1(S(Cl)(=O)=O)=CC=C(OCC(NC2CC2)=O)C=C1

4-(Cyclopropylcarbamoyl)methoxybenzene-1-sulfonyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C272570-25mg
4-[(Cyclopropylcarbamoyl)methoxy]benzene-1-sulfonyl chloride
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$ 310.00 2022-04-01
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C272570-50mg
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$ 515.00 2022-04-01
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$ 825.00 2022-04-01
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EN300-248555-0.05g
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Enamine
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Additional information on 4-(Cyclopropylcarbamoyl)methoxybenzene-1-sulfonyl chloride

Recent Advances in the Application of 4-(Cyclopropylcarbamoyl)methoxybenzene-1-sulfonyl chloride (CAS: 944887-89-2) in Chemical Biology and Pharmaceutical Research

4-(Cyclopropylcarbamoyl)methoxybenzene-1-sulfonyl chloride (CAS: 944887-89-2) is a specialized chemical reagent that has garnered significant attention in recent chemical biology and pharmaceutical research. This sulfonyl chloride derivative serves as a versatile intermediate in the synthesis of biologically active compounds, particularly in the development of enzyme inhibitors and targeted drug delivery systems. Recent studies have highlighted its role in the modification of biomolecules and as a key building block in medicinal chemistry.

One of the most notable applications of this compound is in the field of protease inhibitor development. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a reactive group in the covalent inhibition of serine proteases, a class of enzymes implicated in numerous pathological conditions. The researchers utilized 4-(Cyclopropylcarbamoyl)methoxybenzene-1-sulfonyl chloride to create a series of irreversible inhibitors with improved selectivity profiles compared to previous generations of compounds.

In drug discovery, this compound has shown particular promise in the development of targeted cancer therapies. Recent work by a multinational pharmaceutical consortium has employed it as a warhead in antibody-drug conjugates (ADCs), where its reactivity allows for stable conjugation to monoclonal antibodies while maintaining potent cytotoxic activity upon release in tumor microenvironments. The unique cyclopropylcarbamoyl moiety appears to confer enhanced stability to the resulting conjugates, addressing a common challenge in ADC development.

From a synthetic chemistry perspective, advances in the production and handling of 4-(Cyclopropylcarbamoyl)methoxybenzene-1-sulfonyl chloride have been reported. A 2024 patent application describes an improved synthetic route that increases yield while reducing the formation of byproducts, making the compound more accessible for research and development purposes. This methodological advancement is particularly significant given the compound's sensitivity to moisture and tendency toward decomposition under standard conditions.

The compound's mechanism of action has been further elucidated through structural biology studies. X-ray crystallography data published in early 2024 reveals how the sulfonyl chloride group interacts with nucleophilic residues in biological targets, providing a structural basis for the design of more potent and selective derivatives. These findings have opened new avenues for rational drug design using this chemical scaffold.

Looking forward, researchers anticipate expanded applications of 4-(Cyclopropylcarbamoyl)methoxybenzene-1-sulfonyl chloride in chemical biology probes and diagnostic agents. Its unique combination of reactivity and stability makes it particularly suitable for the development of activity-based probes that can monitor enzyme activity in complex biological systems. Several research groups are currently investigating its use in imaging modalities for various disease states.

In conclusion, 4-(Cyclopropylcarbamoyl)methoxybenzene-1-sulfonyl chloride (CAS: 944887-89-2) continues to emerge as a valuable tool in chemical biology and pharmaceutical research. Its diverse applications span from drug discovery to biochemical probing, supported by recent advances in synthetic methodology and mechanistic understanding. As research progresses, this compound is likely to play an increasingly important role in the development of novel therapeutic agents and research tools.

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